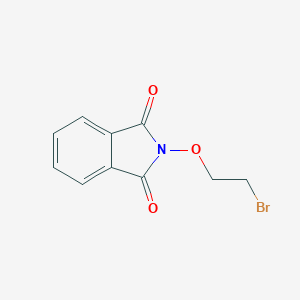

N-(2-Bromoethoxy)phthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWDBKQNNKCYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199763 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-35-1 | |

| Record name | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5181-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Bromoethoxy)phthalimide (CAS: 574-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-Bromoethoxy)phthalimide, a key intermediate in organic synthesis. The information is curated to support research and development activities in the chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is a stable, off-white crystalline solid at room temperature. Its core structure consists of a phthalimide group linked to a bromoethoxy moiety, making it a valuable reagent for introducing a protected primary amine.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 574-98-1 | [1] |

| Molecular Formula | C₁₀H₈BrNO₂ | [2] |

| Molecular Weight | 254.08 g/mol | [2] |

| Appearance | Off-white to light tan crystalline powder | [3][4] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point | 318 °C (decomposes) | [1] |

| Density | ~1.63 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in hot ethanol, carbon disulfide, and other organic solvents. | [3][4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks and Assignments | Reference(s) |

| ¹H NMR | δ ~7.8 ppm (m, 4H, Ar-H), ~4.0 ppm (t, 2H, -NCH₂-), ~3.6 ppm (t, 2H, -CH₂Br) | [1][2] |

| ¹³C NMR | δ ~168 ppm (C=O), ~134 ppm (Ar-C), ~132 ppm (Ar-C), ~123 ppm (Ar-CH), ~68 ppm (-NCH₂-), ~28 ppm (-CH₂Br) | [5] |

| FT-IR (KBr Pellet) | ~1770 cm⁻¹ (C=O, symmetric stretch), ~1715 cm⁻¹ (C=O, asymmetric stretch), ~1600 cm⁻¹ (C=C, aromatic), ~1400 cm⁻¹ (C-N stretch), ~720 cm⁻¹ (C-H, aromatic out-of-plane bend), ~650 cm⁻¹ (C-Br stretch) | [6][7][8] |

| Mass Spectrometry (EI) | m/z 253/255 [M]⁺, 174 [M-Br]⁺, 160 [M-CH₂Br]⁺, 148 [Phthalimide]⁺, 130, 104, 76 | [9][10] |

Synthesis and Purification

This compound is commonly synthesized via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an excess of 1,2-dibromoethane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[3][4]

Materials:

-

Potassium phthalimide

-

1,2-dibromoethane

-

Absolute ethanol

-

Carbon disulfide

-

Decolorizing carbon (optional)

Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, place potassium phthalimide and a significant excess of 1,2-dibromoethane (to minimize the formation of the disubstituted byproduct).

-

Heat the mixture to reflux with stirring for approximately 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess 1,2-dibromoethane under reduced pressure using a rotary evaporator.

-

To the residue, add hot absolute ethanol to dissolve the crude product, leaving behind the inorganic salts (potassium bromide).

-

Filter the hot solution to remove the salts and wash the residue with a small amount of hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is colored, a small amount of decolorizing carbon can be added.

-

If carbon was added, hot filter the solution to remove it.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature. The expected melting point of the purified product is 80-83 °C.[3]

Reaction Mechanisms and Applications

This compound is a versatile reagent primarily used for the introduction of a protected primary amino group in a variety of organic molecules.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a classic and reliable method for preparing primary amines, avoiding the over-alkylation often encountered with the direct alkylation of ammonia.

The reaction proceeds in two main steps. First, the phthalimide anion acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an N-alkylphthalimide. In the second step, the phthalimide protecting group is removed, typically by reaction with hydrazine (the Ing-Manske procedure) or by acid or base hydrolysis, to yield the desired primary amine.

Reactivity and Applications in Drug Development

The bromoethyl group in this compound is susceptible to nucleophilic substitution by a wide range of nucleophiles. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. By introducing a protected aminoethyl functional group, complex molecules with desired pharmacophores can be constructed.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Safety Information

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [1] |

| Handling | Use in a well-ventilated area or a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. | [1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. | [1] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention in all cases of exposure. | [1] |

Conclusion

This compound is a fundamental building block in organic synthesis, offering a reliable method for the introduction of a protected primary amino group. Its well-defined properties, established synthetic protocols, and versatile reactivity make it an indispensable tool for researchers and professionals in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]

- 2. N-(2-Bromoethyl)phthalimide(574-98-1) 1H NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-Bromoethyl)phthalimide(574-98-1) IR Spectrum [m.chemicalbook.com]

- 9. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Versatility of N-(2-Bromoethoxy)phthalimide in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethoxy)phthalimide stands as a pivotal reagent in the arsenal of synthetic organic chemists, primarily serving as a versatile precursor for the introduction of a protected primary aminoethoxy group. Its utility stems from the strategic combination of a reactive bromoethyl moiety, susceptible to nucleophilic attack, and a stable phthalimide protecting group, which can be efficiently removed under specific conditions. This guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Application: A Gateway to Primary Amines via the Gabriel Synthesis

The most prominent application of this compound is in the Gabriel synthesis, a robust method for the formation of primary amines. This reaction circumvents the common issue of over-alkylation often encountered with the use of ammonia or primary amines as nucleophiles. The phthalimide group acts as a surrogate for the -NH2 group, ensuring mono-alkylation.

The general workflow of the Gabriel synthesis using this compound involves two key steps: nucleophilic substitution and deprotection.

Nucleophilic Substitution

In the initial step, a nucleophile displaces the bromide ion from this compound in an SN2 reaction. This allows for the introduction of the protected aminoethoxy side chain onto a wide range of substrates.

Diagram 1: General Nucleophilic Substitution.

Deprotection of the Phthalimide Group

Following the successful alkylation, the phthalimide protecting group is removed to unveil the desired primary amine. Several methods are available for this transformation, with the choice depending on the sensitivity of the substrate to the reaction conditions.

Hydrazinolysis: This is a widely used and effective method involving the treatment of the N-substituted phthalimide with hydrazine (N₂H₄). The reaction proceeds to form a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired primary amine in solution.

Acidic or Basic Hydrolysis: While effective, these methods often require harsh conditions, such as strong acids or bases and elevated temperatures, which may not be suitable for sensitive substrates.

Reductive Deprotection: A milder alternative involves the use of sodium borohydride (NaBH₄) in an alcohol, followed by treatment with acetic acid. This two-stage, one-flask procedure is particularly useful for substrates that are sensitive to racemization.

Diagram 2: Deprotection Pathways.

Synthetic Applications and Quantitative Data

The reaction of this compound with various nucleophiles provides access to a diverse array of functionalized molecules. The following tables summarize representative examples with their corresponding reaction conditions and yields.

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| Nitrogen Nucleophiles | ||||

| Imidazole | Triethylamine, Chloroform, 283K to RT, 23h | 2-(Imidazol-1-ylethoxy)isoindoline-1,3-dione | 65 | |

| Oxygen Nucleophiles | ||||

| 4-Aminophenol | K₂CO₃, DMF, 90°C, 6h | 2-(2-(4-Aminophenoxy)ethyl)isoindoline-1,3-dione | Not specified | |

| Sulfur Nucleophiles | ||||

| Thiophenol | Base, Solvent | 2-(2-(Phenylthio)ethyl)isoindoline-1,3-dione | High (expected) | General Reaction |

Table 1: Reactions of this compound with Various Nucleophiles. Note: "General Reaction" indicates a feasible transformation based on established reactivity patterns, though a specific literature source with this exact substrate was not identified in the provided search results.

Experimental Protocols

General Procedure for the Synthesis of this compound

Two common methods for the synthesis of this compound are the reaction of potassium phthalimide with 1,2-dibromoethane and the reaction of phthalic anhydride with monoethanolamine followed by bromination.

Method 1: From Potassium Phthalimide and 1,2-Dibromoethane

A mixture of potassium phthalimide (0.81 mole) and a large excess of 1,2-dibromoethane (2.4 moles) is heated at 180-190°C for approximately 12 hours with stirring. The excess 1,2-dibromoethane is then removed by distillation under reduced pressure. The crude product is extracted from the remaining potassium bromide by refluxing with alcohol. The alcohol is distilled off, and the residue is treated with carbon disulfide to separate the soluble N-(2-bromoethyl)phthalimide from the insoluble diphthalimidoethane. Recrystallization from dilute alcohol can be performed for further purification. The yield of the crude product is typically in the range of 69-79%.

Method 2: From Phthalic Anhydride and Monoethanolamine

Phthalic anhydride (0.5 mole) and freshly distilled monoethanolamine (0.5 mole) are heated on a steam bath for 30 minutes. The reaction is initially vigorous. The resulting intermediate, β-hydroxyethylphthalimide, is cooled, and phosphorus tribromide (0.34 mole) is added slowly with shaking. The mixture is then heated under reflux for 1.25 hours. The hot reaction mixture is poured onto crushed ice. The crude β-bromoethylphthalimide is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from boiling water to yield a white crystalline product with a yield of 75-80%.

General Procedure for the Gabriel Synthesis with this compound

The nucleophile (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.2 eq.) are dissolved in an appropriate solvent (e.g., acetonitrile or DMF). This compound (1.2 eq.) is added, and the mixture is heated to reflux and stirred for 12 hours. The solvent is then evaporated, and water is added to the residue. The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried over a suitable drying agent (e.g., magnesium sulfate), and concentrated under reduced pressure to afford the crude N-substituted phthalimide, which can be purified by chromatography if necessary.

General Procedure for the Deprotection of the Phthalimide Group using Hydrazine

The N-substituted phthalimide (1 eq.) is dissolved in a suitable solvent such as THF or an alcohol (e.g., methanol). Hydrazine hydrate (typically 1.5-2 equivalents, but can be up to 40 equivalents for PEGylated compounds) is added to the solution. The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight (e.g., 4 hours). The solvent is evaporated, and the residue is treated with water. The aqueous phase is extracted with an organic solvent (e.g., chloroform or Et₂O) to remove the desired amine, leaving the phthalhydrazide precipitate behind. The combined organic layers are dried and concentrated to yield the primary amine.

Role in Pharmaceutical and Materials Science

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials. Its ability to introduce an ethylamine side chain is crucial for the development of various therapeutic agents. For instance, derivatives of phthalimide have been investigated for their potential as antimicrobial agents and ligands for serotonin receptors. In the realm of materials science, this compound is utilized in the synthesis of polymers and for the functionalization of materials to impart specific properties.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis, primarily employed for the introduction of a protected primary aminoethoxy group. Its central role in the Gabriel synthesis provides a reliable route to primary amines, avoiding common side reactions. The straightforward nature of its reactions, coupled with well-established deprotection protocols, makes it an indispensable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science. The methodologies and data presented in this guide offer a comprehensive overview of its synthetic utility, empowering chemists to leverage its full potential in their research endeavors.

N-(2-Bromoethoxy)phthalimide: A Technical Overview for Scientific Professionals

Introduction: N-(2-Bromoethoxy)phthalimide is a chemical compound of interest to researchers in organic synthesis and drug development. Its structure incorporates a phthalimide group, a common motif in medicinal chemistry, linked to a bromoethoxy moiety, which provides a reactive site for further chemical transformations. This guide provides a technical overview of its structure, molecular weight, and a generalized synthetic approach, tailored for a scientific audience.

Molecular Structure and Properties

This compound is characterized by a phthalimide core connected to a 2-bromoethoxy group via the nitrogen atom. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO₃ | |

| Molecular Weight | 270.08 g/mol | |

| CAS Number | 5181-35-1 | |

| Alternate Names | 2-(2-Bromoethoxy)-1H-isoindole-1,3(2H)-dione |

Synthesis of N-substituted Phthalimides: A General Experimental Approach

Generalized Experimental Protocol (Gabriel Synthesis):

-

Formation of Potassium Phthalimide: Phthalimide is reacted with a base, such as potassium hydroxide, in a suitable solvent like ethanol. The base deprotonates the acidic N-H of the phthalimide, forming the potassium salt, which is a potent nucleophile.

-

Nucleophilic Substitution: The potassium phthalimide is then reacted with a suitable alkylating agent. For the synthesis of this compound, the alkylating agent would be 1-bromo-2-bromoethoxyethane. The phthalimide anion displaces one of the bromide ions in a nucleophilic substitution reaction (SN2).

-

Work-up and Purification: After the reaction is complete, the reaction mixture is worked up to remove byproducts and unreacted starting materials. This typically involves extraction and washing. The crude product is then purified, often by recrystallization from a suitable solvent system, to yield the pure N-substituted phthalimide.

Experimental Workflow and Reaction Visualization

The following diagram illustrates the generalized Gabriel synthesis for the preparation of N-substituted phthalimides.

Caption: Generalized workflow for the Gabriel synthesis of N-substituted phthalimides.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, phthalimide derivatives, in general, are of significant interest in medicinal chemistry and drug development. The phthalimide moiety is a key structural feature in several therapeutic agents. The bromoethoxy group in this compound serves as a reactive handle, allowing for the introduction of the phthalimide group into larger molecules through nucleophilic substitution reactions. This makes it a potentially useful building block for the synthesis of novel compounds with potential biological activity.

Disclaimer: This document provides a summary of available technical information. Researchers should consult relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemical substances. The provided experimental protocol is a general guideline and may require optimization for specific applications.

synthesis of N-(2-Bromoethoxy)phthalimide from phthalic anhydride

An In-depth Technical Guide to the Synthesis of N-(2-Bromoethoxy)phthalimide from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing this compound, a valuable intermediate in organic synthesis, starting from phthalic anhydride. The synthesis is a two-step process, commencing with the formation of N-hydroxyphthalimide, which is subsequently O-alkylated to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Overall Synthesis Workflow

The conversion of phthalic anhydride to this compound proceeds via an N-hydroxyphthalimide intermediate. The general workflow is depicted below.

Caption: Overall Synthesis Workflow.

Step 1: Synthesis of N-Hydroxyphthalimide

The initial step involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base to form N-hydroxyphthalimide. Several methods have been reported, offering high yields and purity.

Experimental Protocol

This protocol is adapted from methodologies described in patent literature, which prioritize high yield and product purity.[1][2]

-

Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq.), hydroxylamine hydrochloride (1.0-1.2 eq.), and isopropanol to serve as the reaction solvent.[2]

-

Base Addition: Under stirring at room temperature, slowly add triethylamine (1.0 eq.) to the solution over a period of 30 minutes.[2]

-

Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 1 to 1.5 hours.[2]

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the isopropanol and excess triethylamine via distillation under reduced pressure.

-

Work-up and Purification: The resulting solid residue is washed thoroughly with water and dried in an oven at 60°C for 24 hours to yield N-hydroxyphthalimide as a white solid.[2]

Quantitative Data for N-Hydroxyphthalimide Synthesis

| Parameter | Method 1[1] | Method 2[2] |

| Phthalic Anhydride | 1.0 eq. (50.0 g) | 1.0 eq. (74.0 g) |

| Hydroxylamine HCl | 1.1 eq. (26.0 g) | 1.0 eq. (34.8 g) |

| Base | None (uses hydrated solvent) | Triethylamine (1.0 eq., 50.5 g) |

| Solvent | Hydrated Dioxane (90%) | Isopropanol (500 mL) |

| Temperature | 100-105°C | 90°C |

| Reaction Time | 2.5 hours | 1 hour |

| Reported Yield | 95% | 92.4% |

| Reported Purity | 97% | 98.5% |

Step 2: Synthesis of this compound

This step involves the O-alkylation of N-hydroxyphthalimide with 1,2-dibromoethane. While direct literature for this specific transformation is scarce, a reliable protocol can be proposed based on the well-established Williamson ether synthesis and analogous Gabriel reactions.[3][4] The reaction proceeds by deprotonating the hydroxyl group of N-hydroxyphthalimide to form a nucleophilic oxygen, which then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction.

Proposed Experimental Protocol

This proposed methodology adapts the conditions from the mono-alkylation of phenols with 1,2-dibromoethane.[4]

-

Reagent Charging: To a round-bottom flask, add N-hydroxyphthalimide (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and acetone as the solvent.

-

Stirring: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the potassium salt of N-hydroxyphthalimide.

-

Alkylation: Add an excess of 1,2-dibromoethane (3.0 eq.) to the suspension. Using a significant excess of the dibromoalkane is crucial to favor the desired mono-alkylation product and minimize the formation of the di-substituted byproduct.[1]

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone) for 12 hours.

-

Work-up: After cooling, filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Evaporate the acetone from the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. The organic layer should be washed with brine and dried over anhydrous sodium sulfate.

-

Purification: Evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Reaction Mechanism: O-Alkylation

The proposed mechanism involves the formation of the N-hydroxyphthalimide anion followed by nucleophilic substitution on 1,2-dibromoethane.

Caption: Proposed O-Alkylation Mechanism.

This guide provides a robust framework for the synthesis of this compound. Researchers should perform their own risk assessments and optimization studies to adapt these protocols for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to the Gabriel Synthesis of Primary Amines using N-(2-Bromoethoxy)phthalimide

This technical guide provides a comprehensive overview of the Gabriel synthesis mechanism, focusing on the use of N-(2-Bromoethoxy)phthalimide as a key intermediate for the preparation of primary amines. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

The Gabriel synthesis is a robust and widely used method for the selective preparation of primary amines from primary alkyl halides.[1][2] The key advantage of this method is the avoidance of over-alkylation, a common side reaction in the direct alkylation of ammonia.[2] The synthesis utilizes phthalimide as a protected form of ammonia. The nitrogen atom in phthalimide is rendered acidic by the two adjacent carbonyl groups, allowing for its deprotonation to form a potent nucleophile.[2] This nucleophilic phthalimide anion can then be alkylated by a suitable alkyl halide. Subsequent cleavage of the resulting N-alkylphthalimide yields the desired primary amine.[1]

This compound is a valuable reagent in this context, serving as a precursor for the introduction of a protected primary aminoethoxy group into various molecules.[3] This guide will detail the two main stages of the Gabriel synthesis using this reagent: the synthesis of the N-substituted phthalimide intermediate and its subsequent conversion to the primary amine.

Reaction Mechanism and Signaling Pathways

The overall Gabriel synthesis using this compound can be conceptually divided into two key stages:

-

Stage 1: N-Alkylation of Potassium Phthalimide. In this step, the potassium salt of phthalimide undergoes a nucleophilic substitution reaction with a suitable bromoethoxy derivative.

-

Stage 2: Hydrazinolysis of the N-Substituted Phthalimide. The phthalimide protecting group is then removed, typically through reaction with hydrazine hydrate (the Ing-Manske procedure), to liberate the primary amine.[4][5]

The following diagrams, rendered in DOT language, illustrate the core mechanisms and experimental workflows.

Caption: Overall workflow of the Gabriel synthesis starting from potassium phthalimide.

Caption: Mechanism of the N-alkylation step (SN2 reaction).

Caption: Stepwise mechanism of the hydrazinolysis of N-substituted phthalimide.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of a primary amine via the Gabriel synthesis using this compound. These protocols are based on established methods for analogous compounds and should be adapted and optimized for specific research needs.

Stage 1: Synthesis of N-(2-Ethoxyethyl)phthalimide

This procedure is adapted from the synthesis of N-(2-bromoethyl)phthalimide.[6]

Reaction:

Potassium Phthalimide + 1-Bromo-2-ethoxyethane → N-(2-Ethoxyethyl)phthalimide + Potassium Bromide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Potassium Phthalimide | 185.22 | 15.0 g | 0.081 | 1.0 |

| 1-Bromo-2-ethoxyethane | 152.02 | 36.9 g (25.8 mL) | 0.243 | 3.0 |

| Dimethylformamide (DMF) | - | 100 mL | - | - |

Procedure:

-

To a 250 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (15.0 g, 0.081 mol) and dimethylformamide (DMF, 100 mL).

-

Stir the suspension and add 1-bromo-2-ethoxyethane (36.9 g, 0.243 mol).

-

Heat the reaction mixture to 90-100 °C and maintain this temperature with stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

The crude N-(2-ethoxyethyl)phthalimide will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure N-(2-ethoxyethyl)phthalimide.

-

Dry the purified product under vacuum.

Expected Yield: Based on analogous reactions, the expected yield is in the range of 70-85%.

Stage 2: Hydrazinolysis of N-(2-Ethoxyethyl)phthalimide

This procedure is adapted from the Ing-Manske procedure and a similar deprotection described in a patent.[4][7]

Reaction:

N-(2-Ethoxyethyl)phthalimide + Hydrazine Hydrate → 2-Ethoxyethan-1-amine + Phthalhydrazide

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| N-(2-Ethoxyethyl)phthalimide | 219.24 | 10.0 g | 0.0456 | 1.0 |

| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 14.3 g (14.0 mL) | ~0.456 | ~10.0 |

| Ethanol (95%) | - | 150 mL | - | - |

Procedure:

-

In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-ethoxyethyl)phthalimide (10.0 g, 0.0456 mol) in ethanol (150 mL).

-

Add hydrazine hydrate (14.3 g, ~10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature.

-

Filter off the precipitated phthalhydrazide and wash the solid with a small amount of cold ethanol.

-

The filtrate contains the desired primary amine. To isolate the amine, the ethanol can be carefully removed by rotary evaporation.

-

The resulting crude amine can be further purified by distillation.

Expected Yield: The expected yield of the primary amine is typically high, often in the range of 80-95%.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described experimental protocols.

Table 1: Reagents and Conditions for the Synthesis of N-(2-Ethoxyethyl)phthalimide

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| Potassium Phthalimide | 1.0 eq | [6] |

| 1-Bromo-2-ethoxyethane | 3.0 eq | [6] |

| Solvent | DMF | [8] |

| Temperature | 90-100 °C | Adapted from[9] |

| Reaction Time | 12-16 h | Adapted from[9] |

| Typical Yield | 70-85% | Analogy |

Table 2: Reagents and Conditions for the Hydrazinolysis of N-(2-Ethoxyethyl)phthalimide

| Parameter | Value | Reference/Analogy |

| Reactants | ||

| N-(2-Ethoxyethyl)phthalimide | 1.0 eq | [7] |

| Hydrazine Hydrate | ~10 eq | [7] |

| Solvent | Ethanol | [4] |

| Temperature | Reflux | [4] |

| Reaction Time | 2-4 h | Analogy |

| Typical Yield | 80-95% | Analogy |

Conclusion

This technical guide has provided a detailed overview of the Gabriel synthesis using this compound as a key starting material for the synthesis of primary amines. The provided experimental protocols, while adapted from analogous reactions, offer a solid foundation for laboratory synthesis. The included diagrams and data tables are intended to facilitate a deeper understanding of the reaction mechanism and experimental setup. Researchers and drug development professionals can utilize this information to effectively synthesize primary amines for a variety of applications. It is recommended that the described procedures be optimized for specific substrates and scales to achieve the best possible outcomes.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Phthalimides [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Synthesis of N-(2-Hydroxyethyl)phthalimide via Gabriel Method | Semantic Scholar [semanticscholar.org]

N-(2-Bromoethoxy)phthalimide: A Comprehensive Technical Guide for the Synthesis of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethoxy)phthalimide serves as a pivotal precursor in modern organic synthesis, particularly for the introduction of a protected primary amine group. Its utility is most prominently showcased in the Gabriel synthesis, a robust method for the formation of primary amines, a functional group essential to a vast array of pharmaceuticals and biologically active molecules. This technical guide provides an in-depth overview of the synthesis, mechanism, and application of this compound as a key building block in drug development and chemical research.

The Gabriel Synthesis: A Controlled Pathway to Primary Amines

The Gabriel synthesis offers a distinct advantage over other methods of amine synthesis, such as the alkylation of ammonia, by effectively preventing overalkylation and the resultant mixture of primary, secondary, and tertiary amines.[1][2][3] The phthalimide group acts as a stable protecting group for the amine functionality, allowing for selective N-alkylation.[2][4]

The overall process involves three key stages:

-

Formation of the Phthalimide Anion: Phthalimide is deprotonated by a base, typically potassium hydroxide, to form a nucleophilic potassium phthalimide salt.[1][2] The acidity of the N-H bond is enhanced by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance.[1][2]

-

N-Alkylation: The phthalimide anion undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, a precursor to this compound or this compound itself, to form an N-alkylated phthalimide.[2][5]

-

Deprotection: The final step involves the cleavage of the phthalimide group to release the desired primary amine. This is commonly achieved through hydrazinolysis (the Ing-Manske procedure), which is favored for its mild conditions, or by acidic or basic hydrolysis.[6][7][8]

Synthesis of this compound

There are several established methods for the synthesis of this compound. Two common routes are detailed below.

Method 1: From Potassium Phthalimide and 1,2-Dibromoethane

This classic approach is a direct application of the Gabriel synthesis principles.

Caption: Synthesis of this compound from potassium phthalimide.

Method 2: From N-(2-Hydroxyethyl)phthalimide

This alternative synthesis involves the bromination of N-(2-hydroxyethyl)phthalimide.

Caption: Synthesis via bromination of N-(2-hydroxyethyl)phthalimide.

General Workflow for Primary Amine Synthesis

The utility of this compound lies in its subsequent reaction with a nucleophile (Nu-) to introduce the protected aminoethoxy moiety, followed by deprotection to yield the primary amine.

Caption: General workflow for primary amine synthesis.

Experimental Protocols

The following are detailed experimental methodologies for key reactions involving this compound.

Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide from Potassium Phthalimide[9]

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of ethylene dibromide.

-

Heating: With stirring, heat the mixture in an oil bath maintained at 180–190°C for approximately 12 hours.

-

Work-up:

-

Set the condenser for distillation and remove the excess ethylene dibromide under reduced pressure.

-

Extract the crude N-(2-bromoethyl)phthalimide from the remaining potassium bromide by refluxing with 300 cc of 98–100% alcohol until the dark oil is fully dissolved (approximately 30 minutes).

-

Filter the hot solution by suction and wash the salt residue with a small amount of hot alcohol.

-

Distill the alcohol under reduced pressure.

-

Reflux the dry residue with 500 cc of carbon disulfide for about 15 minutes to separate the soluble N-(2-bromoethyl)phthalimide from the insoluble diphthalimidoethane.

-

-

Purification:

-

Filter the hot carbon disulfide solution and wash the solid with a small amount of hot carbon disulfide.

-

Distill the carbon disulfide from the filtrate.

-

Dissolve the residue in 250 cc of hot alcohol.

-

Add 10 g of decolorizing carbon (Norite), filter, and cool the solution to 0°C to obtain the white product.

-

Protocol 2: Synthesis of N-(2-Bromoethyl)phthalimide from N-(2-hydroxyethyl)phthalimide[10]

-

Reaction: In a suitable reaction vessel, warm a mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide until a solution is obtained.

-

Work-up:

-

Cool the reaction mixture and pour it into ice water.

-

Collect the resulting solid by filtration.

-

Wash the solid with water to yield N-(2-bromoethyl)phthalimide.

-

Protocol 3: General Procedure for Primary Amine Synthesis via Hydrazinolysis (Ing-Manske Procedure)[6][7]

-

Reaction: Dissolve the N-alkylated phthalimide in ethanol and add hydrazine hydrate.

-

Reflux: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up:

-

Upon completion, a precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide.

-

The filtrate contains the desired primary amine, which can be further purified by distillation or crystallization.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis of Potassium Phthalimide | ||

| Yield | 80–90% | [9] |

| Synthesis of N-(2-Bromoethyl)phthalimide (from Potassium Phthalimide) | ||

| Yield | 75-80% | [10] |

| Melting Point (crude) | 80-82°C | [10] |

| Melting Point (recrystallized) | 82–83°C | [9] |

| Synthesis of N-(2-hydroxyethyl)phthalimide | ||

| Yield | ~97% | [11] |

| Melting Point | 128–130°C | [11] |

Applications in Drug Development

The structural framework of this compound is a valuable building block in the synthesis of a variety of therapeutic agents.[12] Its primary role is to introduce an ethylamine side chain, a common pharmacophore in many drug classes.[12] Derivatives of this compound have been investigated for their potential in anticancer and antimicrobial applications.[4][12] For instance, thalidomide esters synthesized from this compound have shown cytotoxic activity against cancer cells.[12] Furthermore, its utility extends to the synthesis of heterocyclic compounds, which are integral to many biologically active molecules.[4] The ability to introduce a primary amine with high precision is crucial in the development of ligands targeting specific biological receptors, such as serotonin receptors.[12]

References

- 1. byjus.com [byjus.com]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Gabriel Synthesis | Thermo Fisher Scientific - ES [thermofisher.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Page loading... [wap.guidechem.com]

- 12. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]

The Pivotal Role of N-(2-Bromoethyl)phthalimide in Modern Medicinal Chemistry: A Technical Guide

Introduction: N-(2-Bromoethyl)phthalimide, a versatile synthetic building block, has carved a significant niche in medicinal chemistry. Its utility stems from its bifunctional nature, featuring a reactive bromoethyl group ripe for nucleophilic substitution and a phthalimide moiety that serves as a stable protecting group for a primary amine. This dual functionality allows for the strategic introduction of an ethylamine side chain, a common pharmacophore in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of N-(2-Bromoethyl)phthalimide's synthesis, its applications in drug discovery, and detailed experimental insights into its use.

Core Properties and Synthesis

N-(2-Bromoethyl)phthalimide (CAS 574-98-1) is a white to light tan crystalline powder. Its structure facilitates its primary role in the Gabriel synthesis, a classic and robust method for forming primary amines from alkyl halides.

Table 1: Physicochemical Properties of N-(2-Bromoethyl)phthalimide

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| Melting Point | 80-83 °C | [1] |

| Appearance | Powder | [1] |

Experimental Protocol: Synthesis of N-(2-Bromoethyl)phthalimide

A common and effective method for synthesizing N-(2-Bromoethyl)phthalimide involves the reaction of phthalic anhydride with monoethanolamine, followed by treatment with phosphorus tribromide.[1]

Materials:

-

Phthalic anhydride (0.5 mole)

-

Monoethanolamine, freshly distilled (0.5 mole)

-

Phosphorus tribromide, freshly distilled (0.34 mole)

-

Aqueous ethanol (50% by volume)

-

Crushed ice

Procedure:

-

In a 1-liter round-bottomed flask, combine 74 g (0.5 mole) of phthalic anhydride and 30 ml (0.5 mole) of freshly distilled monoethanolamine.

-

Heat the mixture on a steam bath for 30 minutes. The initial reaction is vigorous.

-

Cool the reaction mixture to room temperature and attach a reflux condenser.

-

Slowly add 32 ml (91.3 g, 0.34 mole) of freshly distilled phosphorus tribromide to the cooled mixture with shaking.

-

Heat the flask on a steam bath under reflux with occasional shaking for 1.25 hours, ensuring all material dissolves.

-

Pour the hot liquid reaction mixture with stirring onto 750 g of crushed ice.

-

Once the ice has completely melted, collect the crude β-bromoethylphthalimide product on a Büchner funnel, wash with cold water, and allow it to dry briefly.

-

Dissolve the crude product in 1.2 liters of 50% aqueous ethanol with heating. Add a small amount of 95% ethanol if necessary to achieve complete dissolution.

-

Filter the hot solution and cool it in a refrigerator to crystallize the product.

-

A second crop of crystals can be obtained by concentrating the mother liquor. The total yield of the white crystalline product is typically in the range of 75-80%.[1]

Applications in the Synthesis of Serotonin Receptor Ligands

N-(2-Bromoethyl)phthalimide is a crucial intermediate in the synthesis of ligands targeting serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in various psychiatric disorders.[2] The ethylamine side chain introduced by this reagent is a key component of many high-affinity 5-HT1A ligands, such as analogues of the well-known antagonist WAY-100635.[3][4]

Table 2: Binding Affinities of 5-HT1A Receptor Ligands Synthesized Using Phthalimide Derivatives

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Selectivity over 5-HT2A Receptor | Reference |

| Derivative 3a | 1.7 | >100-fold | [2] |

| Derivative 5a | 46 | >100-fold | [2] |

| Derivative 6a | 2.5 | >100-fold | [2] |

| NAN-190 (Reference) | 0.58 | - | [2] |

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi/o).[5] Activation of this receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] This initiates a signaling cascade that can modulate the activity of various downstream effectors, including the MAPK/ERK and Akt pathways, ultimately influencing neuronal excitability and gene expression.[5][8][9]

Role in Anticancer Drug Development

The phthalimide scaffold is present in numerous compounds exhibiting anticancer properties.[10][11][12] Derivatives synthesized using N-(2-Bromoethyl)phthalimide have been shown to possess cytotoxic activity against various cancer cell lines.[10][13] The mechanism of action for these compounds can be diverse, including the inhibition of key enzymes like EGFR and VEGFR-2, or the induction of apoptosis.[10][12]

Table 3: Cytotoxic Activity of Phthalimide Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Analogue 6 | CaCo2 | 21.99 | [10] |

| Derivative 11 | HCT-166 & Huh-7 | Low IC₅₀ (specific value not stated) | [10] |

| Compound 8f | A431 (Skin Cancer) | Favorable (specific value not stated) | [13] |

| Compound 8f | A549 (Lung Cancer) | Favorable (specific value not stated) | [13] |

| Compound 6f | MCF-7 (Breast Cancer) | 0.22 | [14] |

Experimental Workflow: From Synthesis to Cytotoxicity Testing

Application as Anti-inflammatory Agents

Phthalimide derivatives, most notably thalidomide and its analogues, are known to possess potent immunomodulatory and anti-inflammatory properties.[15][16] A key mechanism of their anti-inflammatory action is the inhibition of tumor necrosis factor-alpha (TNF-α) production.[17][18] N-substituted phthalimides have been shown to inhibit TNF-α production in human leukemia cells.[17]

Table 4: Anti-inflammatory Activity of a Phthalimide Derivative

| Compound | Assay | ED₅₀ | Reference |

| LASSBio 468 (3e) | LPS-induced neutrophil recruitment in mice | 2.5 mg/kg | [16] |

Mechanism of TNF-α Inhibition

The precise mechanism by which many phthalimide derivatives inhibit TNF-α is complex, but it is known to involve the binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. This interaction can lead to the degradation of specific transcription factors required for TNF-α gene expression.

Emerging Roles in Modern Therapeutics

The versatility of N-(2-Bromoethyl)phthalimide extends to cutting-edge therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and the development of radiolabeled imaging agents.

PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[19][20] They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The Gabriel synthesis, utilizing reagents like N-(2-Bromoethyl)phthalimide, is a key strategy for installing phthalimide-protected amine functionalities into these linkers, which can then be deprotected to connect the two ligands.[21] The nature and length of the linker are critical for the efficacy of the PROTAC.[22]

Precursor for Radioligand Synthesis

The synthesis of radiolabeled ligands for Positron Emission Tomography (PET) is essential for in vivo imaging of drug targets.[23][24] N-(2-Bromoethyl)phthalimide can be used to synthesize precursors for PET radioligands. For instance, in the development of ligands for the 5-HT1A receptor, the ethylamine moiety can be introduced using this reagent, with the final step often being the introduction of a positron-emitting isotope like ¹¹C or ¹⁸F onto a suitable position on the molecule.[4][25]

Conclusion

N-(2-Bromoethyl)phthalimide is an indispensable tool in the medicinal chemist's arsenal. Its straightforward application in the Gabriel synthesis provides a reliable method for introducing a protected primary amine, a critical step in the construction of a wide array of bioactive molecules. From modulating central nervous system targets like the 5-HT1A receptor to its role in the development of anticancer and anti-inflammatory agents, its impact is far-reaching. As drug discovery evolves, the fundamental utility of N-(2-Bromoethyl)phthalimide in creating complex molecular architectures, including linkers for PROTACs and precursors for advanced imaging agents, ensures its continued relevance in the pursuit of novel therapeutics.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]

- 3. Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatives of WAY 100635 as potential imaging agents for 5-HT1A receptors: syntheses, radiosyntheses, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Phthalimide Moiety in Materials Science: A Technical Guide to N-(2-Bromoethoxy)phthalimide and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Bromoethoxy)phthalimide is a chemical compound with potential applications in materials science, primarily stemming from its bifunctional nature: a reactive bromoethoxy group and a stable phthalimide moiety. However, a comprehensive review of current scientific literature reveals a notable scarcity of specific, documented applications for this compound in this field. In contrast, the closely related analog, N-(2-Bromoethyl)phthalimide, is a well-established building block in the synthesis of functional polymers and for the modification of material surfaces. This guide will provide an in-depth overview of the known applications of N-(2-Bromoethyl)phthalimide in materials science, which can serve as a predictive framework for the potential utility of this compound. The structural similarities suggest that this compound could be employed in similar synthetic strategies, offering a flexible alternative for the introduction of a protected amine functionality onto various material platforms.

Introduction to Phthalimide-Containing Compounds in Materials Science

The phthalimide group is a robust and thermally stable functional group that can impart desirable properties to materials, including specific electronic characteristics.[1] Its derivatives, particularly those bearing a reactive alkyl halide, are versatile intermediates for the synthesis of a wide range of functional materials. The core utility of these compounds lies in the ability of the bromoalkyl group to undergo nucleophilic substitution reactions, allowing for the covalent attachment of the phthalimide moiety to polymers, surfaces, and nanoparticles. The phthalimide group itself often serves as a protected form of a primary amine, which can be deprotected under specific conditions to introduce amine functionality.

Core Applications in Materials Science: Insights from N-(2-Bromoethyl)phthalimide

While specific data on this compound is limited, extensive research on N-(2-Bromoethyl)phthalimide provides a solid foundation for understanding the potential roles of such compounds. The primary applications fall into two main categories: the synthesis of functional polymers and the modification of material surfaces.

Synthesis of Functional Polymers

N-(2-Bromoethyl)phthalimide can be utilized as a monomer or a precursor to a monomer for the creation of novel polymers with tailored properties.[1] The incorporation of the phthalimide group into a polymer backbone can enhance thermal stability and introduce specific electronic properties, making these polymers potentially suitable for applications in electronics and optoelectronics.[1]

One common strategy involves the reaction of N-(2-Bromoethyl)phthalimide with a suitable comonomer to create a polymer with pendant phthalimide groups. These groups can then be further modified or deprotected to expose primary amine functionalities, which can be used for cross-linking, grafting other molecules, or altering the polymer's solubility and other physical properties.

Surface Modification of Materials

The ability to graft molecules onto a material's surface is crucial for controlling its biocompatibility, chemical reactivity, and other interfacial properties. N-(2-Bromoethyl)phthalimide is a valuable reagent for the surface functionalization of various materials.[1]

The process typically involves the reaction of the bromoethyl group with nucleophilic sites on the material's surface, such as hydroxyl or amine groups. This results in the covalent attachment of the phthalimide group to the surface. Subsequent deprotection of the phthalimide can then expose a primary amine on the surface, which can be used for the immobilization of biomolecules, catalysts, or other functional moieties.

Experimental Protocols: A Generalized Approach

Synthesis of N-(2-Bromoethyl)phthalimide

A common method for the synthesis of N-(2-Bromoethyl)phthalimide is the Gabriel synthesis.[1]

Materials:

-

Phthalimide

-

Potassium hydroxide

-

1,2-Dibromoethane

-

Absolute ethanol

-

Acetone

Procedure:

-

Formation of Potassium Phthalimide: Dissolve phthalimide in boiling absolute ethanol. In a separate flask, prepare a solution of potassium hydroxide in absolute ethanol. Add the hot phthalimide solution to the potassium hydroxide solution to precipitate potassium phthalimide. Cool the mixture and filter the precipitate. Wash the collected potassium phthalimide with acetone to remove any unreacted phthalimide.

-

Reaction with 1,2-Dibromoethane: In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine the dried potassium phthalimide with an excess of 1,2-dibromoethane. Heat the mixture under reflux with stirring for several hours.

-

Work-up: After the reaction is complete, cool the mixture and remove the excess 1,2-dibromoethane by distillation under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Surface Modification of a Hydroxylated Surface

This protocol outlines a general procedure for grafting N-(2-Bromoethyl)phthalimide onto a surface bearing hydroxyl groups.

Materials:

-

Substrate with surface hydroxyl groups (e.g., silica, glass, or a polymer with hydroxyl functionality)

-

N-(2-Bromoethyl)phthalimide

-

A suitable aprotic solvent (e.g., dry toluene, DMF)

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

Procedure:

-

Surface Activation: Thoroughly clean and dry the substrate to ensure the availability of surface hydroxyl groups. This may involve treatment with an acid or plasma.

-

Grafting Reaction: In a reaction vessel under an inert atmosphere, suspend the activated substrate in the dry aprotic solvent. Add the base, followed by N-(2-Bromoethyl)phthalimide. Heat the reaction mixture with stirring for several hours. The reaction temperature will depend on the reactivity of the substrate and the solvent used.

-

Washing: After the reaction, cool the mixture and thoroughly wash the functionalized substrate with the reaction solvent and then with other solvents (e.g., acetone, ethanol) to remove any unreacted reagents and byproducts.

-

Drying: Dry the surface-modified substrate under vacuum.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes key properties of the well-characterized analog, N-(2-Bromoethyl)phthalimide.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₈BrNO₂ | [1] |

| Molecular Weight | 254.08 g/mol | [1] |

| CAS Number | 574-98-1 | [1] |

| Melting Point | 80-83 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed in this guide.

Conclusion and Future Outlook

While direct applications of this compound in materials science are not yet widely reported, its chemical structure strongly suggests its potential as a valuable building block. By drawing parallels with the well-studied N-(2-Bromoethyl)phthalimide, we can anticipate its utility in the synthesis of functional polymers and in the surface modification of a variety of materials. The introduction of an ether linkage in the bromoethoxy chain, as compared to the bromoethyl group, may influence the flexibility and hydrophilicity of the resulting materials, offering a subtle yet potentially significant modification for tailoring material properties. Further research is warranted to explore the specific synthesis, characterization, and application of this compound-derived materials, which could open new avenues in the development of advanced materials for a range of technological and biomedical applications.

References

Fundamental Reactivity of N-(2-Bromoethoxy)phthalimide in Nucleophilic Substitution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromoethoxy)phthalimide is a versatile bifunctional reagent of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a reactive bromoethoxy group susceptible to nucleophilic attack and a phthalimide moiety that serves as a masked primary amine. This dual functionality makes it a valuable building block for the introduction of aminoethoxy functionalities in a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound in nucleophilic substitution reactions, with a focus on its application in the synthesis of bioactive molecules and as a linker in bioconjugation. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of relevant chemical and biological pathways are presented to facilitate its effective utilization in research and drug development.

Core Reactivity and Mechanism

The primary mode of reactivity for this compound is the SN2 (Substitution Nucleophilic Bimolecular) reaction at the carbon atom bearing the bromine atom. The bromine atom is a good leaving group, and the adjacent carbon is rendered electrophilic, making it susceptible to attack by a wide range of nucleophiles.

The phthalimide group, being bulky, exerts some steric hindrance, which can influence the reaction rate but generally does not prevent the reaction with most common nucleophiles. The overall transformation allows for the covalent attachment of the phthalimidoethoxy group to the nucleophile. The phthalimide group can subsequently be removed under various conditions, most commonly by hydrazinolysis (the Ing-Manske procedure), to unmask a primary amine. This two-step process is a modification of the classical Gabriel synthesis of primary amines.[1][2]

Logical Relationship: Gabriel Synthesis Workflow

Caption: General workflow of the Gabriel synthesis using this compound.

Reactivity with Various Nucleophiles: A Quantitative Overview

This compound readily reacts with a diverse array of nucleophiles. The efficiency of these reactions, often measured by the chemical yield, is dependent on the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, and base), and steric factors.

| Nucleophile Class | Example Nucleophile | Product Class | Typical Reaction Conditions | Yield (%) | Reference |

| Amines (Primary) | Aniline | N-(2-(Anilino)ethoxy)phthalimide | Not specified | Not specified | [3] |

| Amines (Secondary) | Piperidine | N-(2-(Piperidino)ethoxy)phthalimide | 100°C, no solvent | 11 | [4] |

| Thiols | Potassium hydrogen sulfide | N-(2-Mercaptoethoxy)phthalimide | Not specified | Not specified | [3] |

| Sulfinates | Sodium benzenesulfinate | N-(2-(Phenylsulfonyl)ethoxy)phthalimide | Not specified | Not specified | [3] |

| Carbanions | Sodio derivative of diethyl malonate | Diethyl 2-(2-phthalimidoethyl)malonate | Not specified | Not specified | [3] |

| Azides | Sodium Azide | N-(2-Azidoethoxy)phthalimide | DMF/H₂O (9/1), 60°C, 24h | 95 | [5] |

| Heterocycles | 1-(2-Pyrimidinyl)piperazine | 2-(2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethoxy)isoindoline-1,3-dione | DMF, 80°C, 15h | 89 | [5] |

Note: The yields are highly dependent on the specific substrate and reaction conditions. The data presented here are illustrative examples found in the literature.

Application in Drug Development: Synthesis of Pomalidomide Analogues

The phthalimide scaffold is a key pharmacophore in a class of immunomodulatory drugs (IMiDs), including thalidomide and its more potent analogue, pomalidomide.[6] These drugs are used in the treatment of multiple myeloma and other cancers. Their mechanism of action involves the inhibition of tumor necrosis factor-alpha (TNF-α) production.[6][7] While direct synthesis of pomalidomide from this compound is not the primary route, the fundamental nucleophilic substitution chemistry is analogous and serves as a basis for creating various derivatives.

Experimental Workflow: Synthesis of a Pomalidomide Analogue

Caption: A plausible synthetic workflow for a pomalidomide analogue.

Signaling Pathway: Mechanism of Action of Pomalidomide

Pomalidomide exerts its anti-cancer effects by binding to the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors results in the downregulation of oncogenic proteins and the upregulation of immune-stimulating cytokines, ultimately leading to apoptosis of cancer cells.

Caption: Mechanism of action of pomalidomide in cancer cells.

Experimental Protocols

General Procedure for Nucleophilic Substitution: Synthesis of 2-(2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethoxy)isoindoline-1,3-dione[5]

Materials:

-

This compound

-

1-(2-Pyrimidinyl)piperazine

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a solution of 1-(2-pyrimidinyl)piperazine in DMF, add an equimolar amount of this compound.

-

Heat the reaction mixture to 80°C.

-

Stir the reaction for 15 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Expected Yield: 89%

Characterization Data (Hypothetical for this specific product, based on similar structures):

-

1H NMR (CDCl3): δ 7.85-7.75 (m, 2H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 8.30 (d, 2H, Pyrimidine-H), 6.50 (t, 1H, Pyrimidine-H), 4.00 (t, 2H, O-CH2), 3.80 (t, 4H, Piperazine-H), 2.90 (t, 2H, N-CH2), 2.70 (t, 4H, Piperazine-H).

-

13C NMR (CDCl3): δ 168.0 (C=O), 161.0, 157.5, 134.0, 132.0, 123.0, 110.0, 66.0, 57.0, 53.0, 45.0.

-

FT-IR (KBr, cm-1): 1770, 1715 (C=O stretching), 1590, 1470 (C=C and C=N stretching).

-

Mass Spectrometry (ESI+): Calculated m/z, Found m/z.

Deprotection of the Phthalimide Group (Hydrazinolysis)[1]

Materials:

-

N-substituted phthalimidoethoxy derivative

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve the N-substituted phthalimidoethoxy derivative in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for a period determined by TLC monitoring (typically 2-4 hours).

-

A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

Further purification can be achieved by acid-base extraction or chromatography.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of a wide range of compounds, particularly primary amines with an ethoxy linker, through the Gabriel synthesis. Its utility is well-established in the preparation of biologically active molecules, including analogues of important drugs like pomalidomide. The straightforward nature of its nucleophilic substitution reactions, coupled with the reliable method for subsequent deprotection, ensures its continued importance in synthetic and medicinal chemistry. This guide provides the fundamental knowledge and practical protocols to effectively utilize this versatile reagent in research and development endeavors.

References

- 1. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-Bromoethyl)phthalimide | 574-98-1 | Benchchem [benchchem.com]

- 6. medkoo.com [medkoo.com]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

Methodological & Application

Application Notes and Protocols for Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the overalkylation often encountered in direct alkylation of ammonia.[1][2] This method employs a phthalimide anion as an ammonia surrogate, which undergoes N-alkylation with a suitable alkyl halide. Subsequent cleavage of the resulting N-alkylphthalimide yields the desired primary amine. This protocol details the use of N-(2-bromoethyl)phthalimide as a key intermediate in the Gabriel synthesis, a versatile building block for introducing a protected primary amino group into various molecular scaffolds.[3] The phthalimide group serves as an excellent protecting group, which can be removed under relatively mild conditions to liberate the primary amine.[4]

This document provides detailed experimental procedures for the synthesis of N-(2-bromoethyl)phthalimide and its subsequent conversion to a primary amine via a two-step sequence involving nucleophilic substitution followed by hydrazinolysis. The protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Data Presentation

Table 1: Reagents for the Synthesis of N-(2-bromoethyl)phthalimide

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 150 g | 0.81 |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 450 g (242 mL) | 2.4 |

| Ethanol (98-100%) | C₂H₅OH | 46.07 | 300 mL | - |

| Carbon Disulfide | CS₂ | 76.13 | 500 mL | - |

Table 2: Reaction Conditions for the Synthesis of N-(2-bromoethyl)phthalimide

| Parameter | Value |

| Reaction Temperature | 180-190 °C |

| Reaction Time | 12 hours |

| Purification Method | Recrystallization |

| Yield | 69-79% |

| Melting Point | 82-83 °C |

Table 3: Reagents for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Hydride (97%) | NaH | 24.00 | 1.24 g | 0.05 |

| Imidazole | C₃H₄N₂ | 68.08 | 2.63 g | 0.039 |

| N-(2-bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | 12 g | 0.047 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 225 mL | - |

Table 4: Reaction Conditions for the Synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

| Parameter | Value |

| Reaction Temperature | 100 °C |

| Reaction Time | 8 hours |

| Purification Method | Extraction |

Table 5: Reagents for the Deprotection of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide | C₁₃H₁₁N₃O₂ | 241.25 | 0.17 g | 0.0007 |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 0.039 g | 0.00077 |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |

| Hydrochloric Acid | HCl | 36.46 | - | 0.0077 |

| Sodium Hydroxide | NaOH | 40.00 | - | 0.0077 |

Table 6: Reaction Conditions for the Deprotection of N-[2-(1H-Imidazol-1-yl)ethyl]phthalimide

| Parameter | Value |

| Reaction Temperature | 80 °C (Hydrazinolysis), Reflux (Hydrolysis) |

| Reaction Time | 12 hours (Hydrazinolysis), 5 hours (Hydrolysis) |

| Purification Method | Filtration and Extraction |

Experimental Protocols

Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide

This procedure is adapted from the Organic Syntheses protocol.[5]

-

Reaction Setup: In a 1-liter two-necked round-bottomed flask equipped with an efficient mechanical stirrer and a reflux condenser, place 150 g (0.81 mole) of potassium phthalimide and 450 g (2.4 moles) of 1,2-dibromoethane.

-

Alkylation: Begin stirring the mixture and heat it in an oil bath maintained at 180–190 °C for approximately 12 hours.

-

Work-up and Extraction: After the reaction is complete, allow the mixture to cool. Set up the condenser for distillation and remove the excess 1,2-dibromoethane under reduced pressure.

-